REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](Cl)=[O:10])=[CH:4][CH:3]=1.[S-:12][C:13]#[N:14].[NH4+]>CC#N>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([N:14]=[C:13]=[S:12])=[O:10])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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27.4 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)CC(=O)Cl
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Name
|
|
Quantity
|
12.69 g
|
Type
|
reactant
|
Smiles
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[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
159 mL
|
Type
|
solvent
|
Smiles
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CC#N
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling down to 0° C.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through a Celite pad
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Type
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WASH
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Details
|
the cake was washed with MeCN (10 mL)
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Type
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CONCENTRATION
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Details
|
concentrated to a volume of 30-40 mL
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Type
|
TEMPERATURE
|
Details
|
cooled again to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
WASH
|
Details
|
The cake was washed with MeCN (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to the same volume of 30-40 mL
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)N=C=S
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |